
4-Cyclopropylpyrrolidin-3-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclopropylpyrrolidin-3-ol hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . The compound is characterized by the presence of a cyclopropyl group attached to the pyrrolidine ring, which can influence its chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin, which provides regio- and stereoselectivity . The reaction conditions often involve the use of a solvent such as dichloromethane and a catalyst like a Lewis acid to facilitate the cycloaddition.
Industrial Production Methods
In an industrial setting, the production of 4-Cyclopropylpyrrolidin-3-ol hydrochloride may involve large-scale cycloaddition reactions followed by purification steps such as crystallization or chromatography to obtain the desired product. The use of microwave-assisted organic synthesis (MAOS) can also enhance synthetic efficiency and support green chemistry principles .
化学反应分析
Types of Reactions
4-Cyclopropylpyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
4-Cyclopropylpyrrolidin-3-ol hydrochloride has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-Cyclopropylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
相似化合物的比较
Similar Compounds
Pyrrolidine: A basic five-membered nitrogen-containing heterocycle.
Pyrrolidinone: A lactam derivative of pyrrolidine with diverse biological activities.
Prolinol: A hydroxylated derivative of pyrrolidine with potential biological activities.
Uniqueness
4-Cyclopropylpyrrolidin-3-ol hydrochloride is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C7H14ClNO |
|---|---|
分子量 |
163.64 g/mol |
IUPAC 名称 |
4-cyclopropylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-4-8-3-6(7)5-1-2-5;/h5-9H,1-4H2;1H |
InChI 键 |
KJUJFGYBOKALLR-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2CNCC2O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


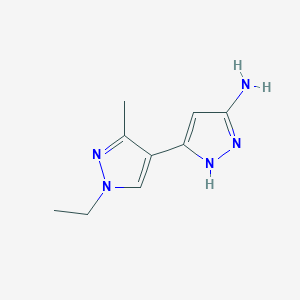
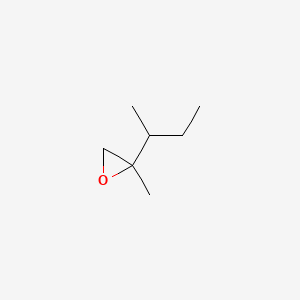
![Tert-butyldimethyl{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy}silane](/img/structure/B13528747.png)
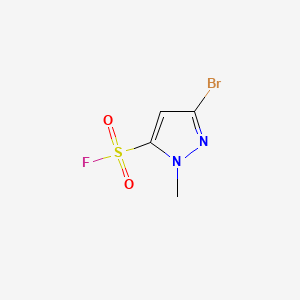
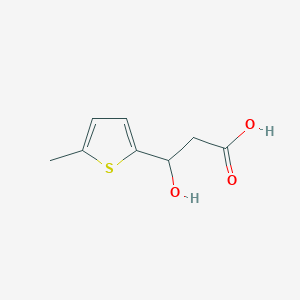
![Ethyl 2-ethyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13528758.png)
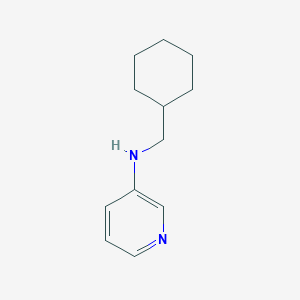
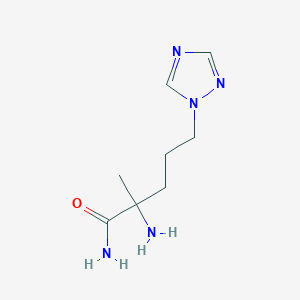

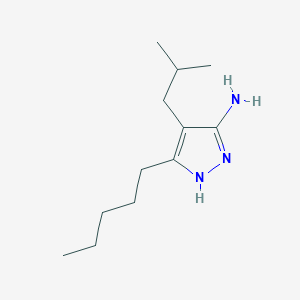
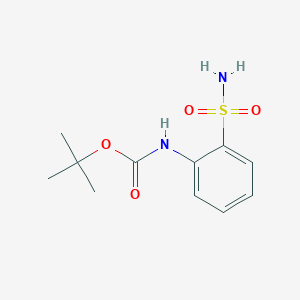

![(1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane](/img/structure/B13528810.png)

